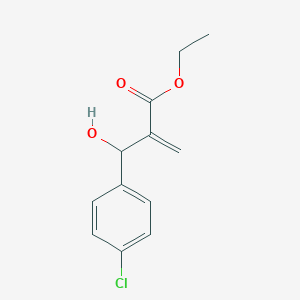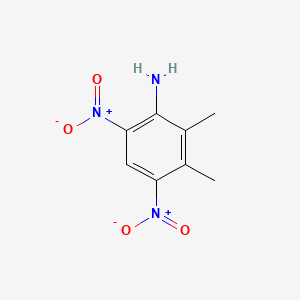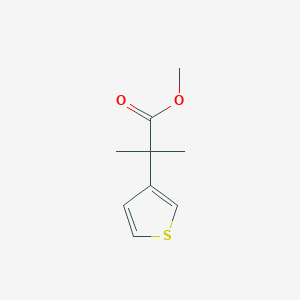
Ethyl 3-(4-chlorophenyl)-3-hydroxy-2-methylenepropanoate
Descripción general
Descripción
Ethyl 3-(4-chlorophenyl)-3-hydroxy-2-methylenepropanoate is a chemical compound with the molecular formula C11H11ClO2 . It is also known by other names such as Ethyl 3-(4-chlorophenyl)acrylate and Ethyl 3-(4-chlorophenyl)propanoate .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound named Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was prepared by reacting the lithium salt of ethyl cyanoacetate with (Z)-O-methyl-4-chloroben-zohydroximoyl fluoride . Another compound, methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, was synthesized through a series of reactions involving saponification and hydrazinolysis .Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
Ethyl 3-(4-chlorophenyl)-3-hydroxy-2-methylenepropanoate has been a focus in the field of chemical synthesis and structural analysis. Johnson et al. (2006) synthesized a similar compound, Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, highlighting its crystalline structure and spectrometric characteristics, indicating its potential in material sciences and chemical research (Johnson et al., 2006). Similarly, Ramazani et al. (2019) performed a structural analysis on a related compound, showcasing its molecular geometries and hydrogen bonding, crucial for understanding its chemical behavior (Ramazani et al., 2019).
Biocatalysis and Industrial Applications
The compound's derivatives have been extensively studied in the context of biocatalysis and industrial applications. Ye et al. (2011) discussed the biosynthesis of a related ester, showcasing its importance as a precursor for chiral drugs and the potential of biocatalysis in its production, offering insights into cost-effective and sustainable industrial processes (Ye et al., 2011).
Photoreactive Properties and Material Science
Furthermore, the compound and its derivatives exhibit photoreactive properties, making them significant in material science. Lvov et al. (2017) described a unique chemical transformation involving a related compound, highlighting its use as a precursor to produce photoactive compounds with desired properties and functions, indicating its potential in material science and technology (Lvov et al., 2017).
Propiedades
IUPAC Name |
ethyl 2-[(4-chlorophenyl)-hydroxymethyl]prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c1-3-16-12(15)8(2)11(14)9-4-6-10(13)7-5-9/h4-7,11,14H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHUQKFCUMXZJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C)C(C1=CC=C(C=C1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethanone, 1-(2,6-diazaspiro[3.4]oct-2-yl)-](/img/structure/B3104329.png)








![5-Fluorobenzo[d][1,3]dioxole](/img/structure/B3104402.png)
